Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-
Description
Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- is a substituted aryl ketone featuring a furan ring substituted with methyl groups at positions 2 and 5, and a trifluoromethylphenyl group at the para position. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug design .
Properties
CAS No. |
672932-71-7 |
|---|---|
Molecular Formula |
C14H11F3O2 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H11F3O2/c1-8-7-12(9(2)19-8)13(18)10-3-5-11(6-4-10)14(15,16)17/h3-7H,1-2H3 |
InChI Key |
YAGQCTRSPFKDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- typically involves the acylation of 2,5-dimethylfuran with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the furan ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a diketone derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
(a) Phenyl(2-(trifluoromethyl)phenyl)methanone (3c)
- Structure : Contains a trifluoromethyl group at the ortho position of the phenyl ring.
- Synthesis : Prepared via silver nitrate/potassium persulfate-mediated coupling under nitrogen at 60°C .
- Key Differences : Lacks the furan moiety, leading to reduced steric bulk and altered electronic properties. The ortho-CF₃ group may hinder rotational freedom compared to the para-substituted derivative.
(b) [3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone
- Structure : Features dual trifluoromethyl groups on one phenyl ring and a trifluoromethoxy group on the other.
- Applications : Used in pharmaceuticals and agrochemicals due to its high electronegativity and resistance to oxidation .
- Key Differences: The bis-CF₃ substitution increases steric hindrance and lipophilicity compared to the mono-CF₃ derivative.
Analogues with Furan or Heterocyclic Substituents
(a) Methanone, (2,5-dimethyl-3-furanyl)-1-piperazinyl-
(b) 4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone
(a) (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone (16G)
- Structure : Pyridine core with trifluoromethylphenyl and methoxyphenyl substituents.
- Synthesis: Palladium-catalyzed Sonogashira coupling with alkynes .
Biological Activity
Methanone, specifically the compound (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This compound is characterized by a furan ring substituted with dimethyl groups and a trifluoromethyl phenyl moiety, which may influence its biological activity. Understanding its biological properties is crucial for potential applications in drug development and therapeutic interventions.
- Molecular Formula : C14H11F3O2
- Molecular Weight : 286.22 g/mol
- Structure : The compound features a furan ring and a phenyl group with trifluoromethyl substitution, which are known to enhance lipophilicity and receptor binding affinity.
Biological Activity Overview
Research suggests that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- have been explored through various studies.
Antimicrobial Activity
Several studies have indicated that furan derivatives possess significant antimicrobial properties. For instance, compounds structurally related to Methanone have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of Methanone has been evaluated through in vitro assays against human cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical adenocarcinoma) and A549 (lung carcinoma).
- Findings : Compounds similar in structure demonstrated low GI50 values (0.25 to 0.33 µM), indicating potent growth inhibition . The mechanism may involve apoptosis induction and cell cycle arrest.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various furan derivatives against common pathogens. Methanone was included in the screening:
- Results : Exhibited significant inhibition against Gram-positive bacteria, with MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .
Study 2: Anticancer Screening
In another investigation focusing on the anticancer properties:
- Methodology : MTT assay was employed to determine cell viability after treatment with Methanone.
- Results : Showed a dose-dependent decrease in viability across tested cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The biological activity of Methanone is likely mediated through several mechanisms:
- Interaction with Cellular Targets : The trifluoromethyl group enhances binding affinity to target proteins involved in cellular signaling pathways.
- Induction of Apoptosis : Structural characteristics facilitate the activation of apoptotic pathways in cancer cells.
- Membrane Disruption : The lipophilic nature may allow penetration into bacterial membranes, leading to cell death.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
